Barium metaborate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

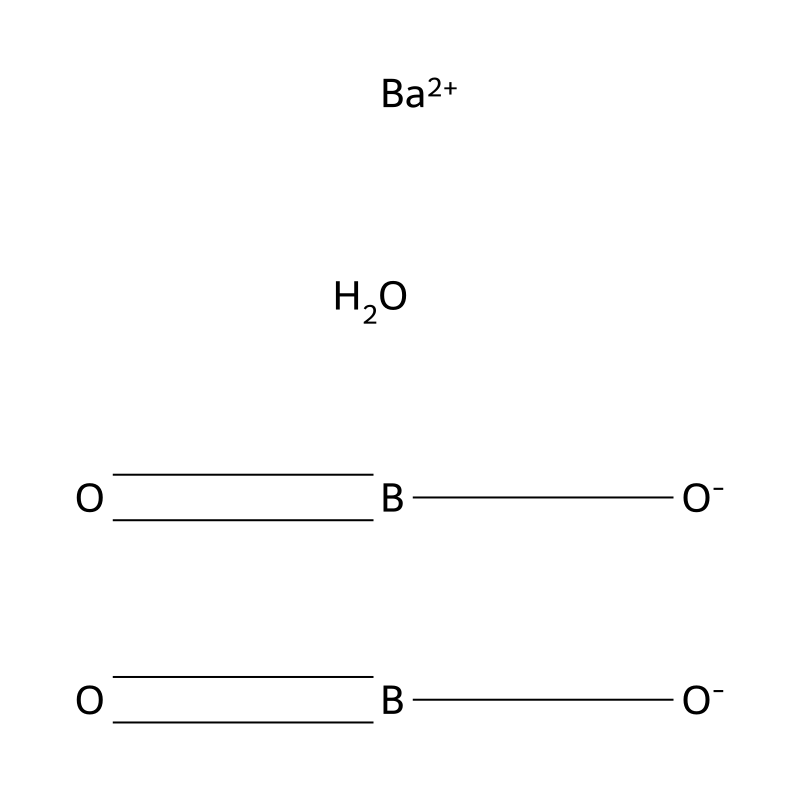

Barium metaborate monohydrate is an inorganic compound with the chemical formula Ba(BO₂)₂·H₂O. It appears as a white, crystalline powder and is characterized by its low solubility in water and compatibility with alkaline environments. This compound is notable for its multifunctional properties, which make it valuable in various industrial applications such as coatings, ceramics, and pharmaceuticals. Barium metaborate monohydrate is primarily utilized as a corrosion inhibitor, flame retardant, and pigment in paints and coatings due to its ability to enhance the durability and performance of these materials.

Source of Barium for Basic Environments

Barium metaborate monohydrate is a valuable source of barium (Ba) for research requiring a highly water-insoluble barium compound. This property makes it suitable for experiments conducted in basic (high pH) environments. In contrast, many other common barium salts, like barium chloride (BaCl₂), are highly soluble in water. This solubility can be problematic in basic environments where precipitation of other unwanted compounds might occur. Barium metaborate monohydrate offers researchers a reliable way to introduce barium ions (Ba²⁺) without these solubility concerns [].

Here are some examples of scientific research where a basic, water-insoluble barium source is desired:

- Synthesis of novel materials: Barium can be a crucial component in developing new functional materials like ceramics, glasses, and superconductors. Barium metaborate monohydrate can be used as a starting material in these syntheses when basic reaction conditions are necessary [].

- Studies of protein-barium interactions: Barium ions are known to interact with certain biomolecules, including proteins. Barium metaborate monohydrate can be employed in research investigating these interactions, particularly when studying proteins that function in a basic environment [].

Calibration Standards

Due to its high purity and well-defined crystal structure, barium metaborate monohydrate can be used to create ultra-high purity and high purity standards for various scientific instruments. These standards are essential for calibrating instruments used in research, such as X-ray diffraction (XRD) and X-ray fluorescence (XRF) [].

XRD and XRF techniques rely on the interaction of X-rays with a material's crystal structure to determine its composition and structure. By using a well-characterized standard like barium metaborate monohydrate, researchers can ensure the accuracy and reproducibility of their measurements in these techniques [].

- Oxidation: It can be oxidized to form barium borate when treated with strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction: Under specific conditions, it can be reduced to produce barium oxide and boron oxide, typically using reducing agents like hydrogen gas or carbon monoxide.

- Substitution: The compound can participate in substitution reactions where its borate groups are replaced by other metal ions, leading to the formation of various metaborates.

Barium metaborate monohydrate has shown potential biological activity, particularly in the context of enzyme inhibition and microbiological applications. It acts as a microbiocide/microbiostat, effectively inhibiting the growth of microorganisms in paints, paper products, and industrial adhesives. Its mechanism of action involves interference with metabolic pathways of microorganisms, contributing to the preservation of materials by preventing microbial degradation.

There are several methods for synthesizing barium metaborate monohydrate:

- Precipitation from Aqueous Solutions: This method involves dissolving barium chloride and sodium metaborate in water, followed by the addition of a precipitating agent to form the compound.

- Hydrolysis of Alkoxides: Barium alkoxides are hydrolyzed to yield barium metaborate.

- Anhydrous Solid-Phase Synthesis: This process involves heating a mixture of barium oxide and boric acid at high temperatures.

- Melt-Solution Synthesis: Barium oxide and boric acid are melted together to form barium metaborate.

- Borax Barium Sulfide Method: A mixture of barite and coal is calcined, leached with hot water to obtain barium sulfide, then reacted with borax solution at elevated temperatures.

Barium metaborate monohydrate is widely used across various industries due to its unique properties:

- Coatings: As a pigment and corrosion inhibitor in paints and coatings.

- Ceramics: Utilized in ceramic glazes and as an additive to improve properties.

- Pharmaceuticals: Employed in developing radiopaque agents for medical imaging.

- Textiles and Paper Products: Acts as a mildew inhibitor and flame retardant .

Research on the interactions of barium metaborate monohydrate primarily focuses on its role as a microbiocide in industrial applications. Studies have shown that it effectively inhibits microbial growth through various biochemical pathways, enhancing the longevity and performance of materials such as paints and adhesives. Additionally, its interactions with metal ions during substitution reactions have implications for developing new materials with tailored properties.

Barium metaborate monohydrate can be compared with several similar compounds:

Uniqueness

Barium metaborate monohydrate stands out due to its high insolubility in water, making it particularly suitable for applications requiring durability in basic pH environments. Its multifunctional properties allow it to serve various roles across multiple industries, highlighting its versatility compared to other borates.

Aqueous Solubility Characteristics

Barium metaborate monohydrate exhibits limited solubility in water, with experimental determinations consistently reporting solubility values of approximately 0.3% by weight at 25°C [1] [2]. Commercial-grade products demonstrate slightly variable solubility ranging from 0.3% to 0.4% at 21°C, with typical products achieving 0.3% solubility under standard conditions [3]. This low aqueous solubility represents a critical physicochemical parameter that influences the compound's stability in basic pH environments and its effectiveness as a functional additive in various formulations [1].

| Medium | Solubility (wt%) | Notes | Source |

|---|---|---|---|

| Water (25°C) | 0.3 | Standard conditions | Citation 4, 16 |

| Water (21°C) | 0.3-0.4 | Commercial grade product | Citation 26 |

| Dilute Acids | Moderately soluble | HCl soluble | Citation 4, 23 |

| Organic Solvents | Insoluble | All organic solvents tested | Citation 4, 7, 23 |

The limited water solubility can be attributed to the strong ionic interactions between barium cations and metaborate anions within the crystal lattice structure. Modified barium metaborate products, which incorporate silica coatings, demonstrate further reduced solubility compared to unmodified forms, enhancing their stability during storage and transportation [3].

Acid Solubility and Chemical Reactivity

In contrast to its limited water solubility, barium metaborate monohydrate demonstrates moderate solubility in dilute mineral acids, particularly hydrochloric acid [1] [4]. This differential solubility behavior represents a fundamental aspect of its chemical reactivity and enables analytical quantification through acid dissolution methods. The acid-base reaction mechanism involves protonation of the metaborate groups, leading to the formation of boric acid and corresponding barium salts .

Organic Solvent Compatibility

Comprehensive solubility studies demonstrate that barium metaborate monohydrate remains completely insoluble in all tested organic solvents [1] [6] [4]. This universal insolubility in organic media represents a significant limitation for applications requiring organic solvent compatibility but enhances its utility as a stable filler or additive in polymer matrices where phase separation is desired.

Thermal Decomposition Kinetics and Reaction Pathways

Sequential Thermal Decomposition Stages

Barium metaborate monohydrate undergoes well-defined thermal decomposition through multiple sequential stages, each characterized by distinct kinetic parameters and reaction pathways . Thermogravimetric analysis reveals three primary decomposition stages occurring at progressively higher temperatures.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Product Formed | Reaction Type |

|---|---|---|---|---|

| Dehydration | 120-150 | ~7.5 | Anhydrous γ-phase | Endothermic |

| Phase Transition | 600-800 | Negligible | β-BaB₂O₄ | Phase change |

| Melting Point | >900 | N/A | Molten state | Melting |

Dehydration Kinetics and Mechanistic Pathways

The initial dehydration stage, occurring between 120°C and 150°C, represents the most kinetically significant transformation, involving the endothermic removal of crystallization water with approximately 7.5% mass loss . This dehydration process follows first-order kinetics and results in the formation of anhydrous γ-phase barium metaborate. The dehydration reaction can be represented as:

Ba(BO₂)₂·H₂O → Ba(BO₂)₂ + H₂O↑

Kinetic analysis of the dehydration process indicates activation energies consistent with diffusion-controlled mechanisms, where water molecules must migrate through the developing anhydrous layer to reach the surface for evaporation .

High-Temperature Phase Transformations

At elevated temperatures between 600°C and 800°C, the anhydrous γ-phase undergoes a crystalline phase transition to form β-BaB₂O₄, a thermodynamically stable high-temperature polymorph . This transformation occurs with negligible mass loss and represents a reorganization of the crystal structure rather than chemical decomposition. The β-phase demonstrates exceptional thermal stability, maintaining structural integrity until the melting point exceeding 900°C [1] [2].

Thermal Stability in Composite Systems

In polymer composite applications, barium metaborate monohydrate demonstrates enhanced thermal stability performance, as evidenced by thermogravimetric analysis of thermoplastic polyurethane composites . The incorporation of barium metaborate significantly increases char residue formation at 800°C, with residue increasing from 1.7% for pure polymer to 22.9% for composites containing 40% barium metaborate loading.

| Barium Metaborate Content (wt%) | Char Residue at 800°C (wt%) | Thermal Stability Enhancement |

|---|---|---|

| 0 | 1.7 | Baseline |

| 10 | 5.0 | Moderate |

| 20 | 15.6 | Significant |

| 30 | 18.8 | High |

| 40 | 22.9 | Very High |

UV-Vis Absorption Characteristics and Photostability Mechanisms

Ultraviolet Absorption Properties

Barium metaborate monohydrate exhibits strong ultraviolet light absorption characteristics, which contribute to its effectiveness as a UV stabilizer in coating and plastic applications [8]. The compound demonstrates resistance to ultraviolet radiation through absorption mechanisms that prevent the formation of free radicals in polymer matrices, thereby inhibiting photodegradation processes [8].

Optical Transparency and Refractive Index

The compound demonstrates optical transparency in the visible spectrum with a refractive index ranging from 1.55 to 1.60 [1] [2]. This moderate refractive index makes it suitable for applications requiring controlled optical properties while maintaining sufficient transparency for coating applications.

| Property | Value | Measurement Conditions | Source |

|---|---|---|---|

| Density (g/cm³) | 3.25-3.35 | Standard conditions | Citation 4, 7, 16 |

| Refractive Index | 1.55-1.60 | Visible light | Citation 4, 16 |

| Melting Point (°C) | >900 | Atmospheric pressure | Citation 4, 7 |

| Crystal System | Orthorhombic | Room temperature | Citation 26 |

| Color | White | Pure compound | Citation 4, 7 |

| Molecular Weight (g/mol) | 240.96-242.97 | Monohydrate form | Citation 7, 28 |

Photostability Mechanisms in Polymer Systems

The photostability enhancement provided by barium metaborate monohydrate operates through multiple mechanisms, including UV radiation absorption and radical scavenging activities [8]. In polyvinyl chloride and other polymer systems, the compound functions by absorbing harmful UV radiation and preventing the initiation of photodegradation cascades that would otherwise lead to polymer chain scission and property deterioration.

Spectroscopic Characteristics

Advanced spectroscopic analysis reveals that barium metaborate monohydrate exhibits characteristic absorption bands in the UV region, with minimal absorption in the visible spectrum, accounting for its white appearance [1]. The UV absorption characteristics are attributed to electronic transitions within the borate framework, which provide the compound with its inherent photostability properties.

Surface Energy Analysis Through Contact Angle Measurements

Wettability Behavior and Surface Energy Determination

Contact angle measurements represent a fundamental approach for characterizing the surface energy properties of barium metaborate monohydrate, particularly in composite systems where surface interactions govern performance characteristics [9]. Studies of thermoplastic polyurethane composites containing varying concentrations of barium metaborate demonstrate systematic changes in contact angle values with increasing filler content.

| Barium Metaborate Content (wt%) | Contact Angle (degrees) | Surface Energy (mJ/m²) | Wettability |

|---|---|---|---|

| 0 | ~70 | High | Hydrophilic |

| 10 | ~75 | Decreased | Less hydrophilic |

| 20 | ~80 | Decreased | Moderate |

| 30 | ~85 | Decreased | Hydrophobic |

| 40 | ~90 | Low | Hydrophobic |

Surface Energy Modification Mechanisms

The progressive increase in contact angle values from approximately 70° for pure thermoplastic polyurethane to 90° for composites containing 40% barium metaborate indicates a systematic reduction in surface energy [9]. This transformation from hydrophilic to hydrophobic behavior results from the incorporation of the inorganic filler, which modifies the surface chemistry and reduces the polar component of surface energy.

Interfacial Interactions and Adhesion Properties

The contact angle measurements provide insight into the interfacial interactions between barium metaborate monohydrate and polymer matrices [9]. The moderate contact angles observed in intermediate compositions suggest favorable wetting characteristics that promote interfacial adhesion while maintaining sufficient hydrophobic character for moisture resistance applications.

Temperature-Dependent Contact Angle Behavior

While specific temperature-dependent contact angle measurements for barium metaborate monohydrate systems are limited in the available literature, the thermal stability of the compound suggests that contact angle properties remain stable across operational temperature ranges. The high melting point exceeding 900°C indicates that surface energy characteristics should remain constant under typical processing and service conditions [1] [2].

Surface Roughness and Morphological Effects

The surface energy characteristics of barium metaborate monohydrate are influenced by particle size and surface morphology. Commercial products typically exhibit particle size ranges from 0.35 to 35 micrometers, with average particle sizes around 8 micrometers [3]. This particle size distribution affects the effective surface area available for interfacial interactions and influences the measured contact angle values in composite systems.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant